molecular formula C10H16F5NO3 B11762157 (3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester

(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester

Cat. No.: B11762157
M. Wt: 293.23 g/mol
InChI Key: LAQJLACFPBUGSQ-UHFFFAOYSA-N
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Description

(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of a pentafluoroethyloxy group attached to a propyl chain, which is further linked to a carbamic acid tert-butyl ester. The fluorinated nature of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pentafluoroethyloxy-propyl intermediate. This intermediate is then reacted with tert-butyl isocyanate to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorinated groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of (3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorinated groups in the compound can form strong interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroethyl carbamate: Similar in structure but with fewer fluorine atoms, leading to different chemical properties.

    Pentafluoropropionic acid: Shares the pentafluoro group but differs in the overall structure and reactivity.

    Hexafluoroisopropanol: Another fluorinated compound with distinct properties and applications.

Uniqueness

(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester stands out due to its specific combination of fluorinated groups and carbamate structure, providing unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications.

Properties

Molecular Formula

C10H16F5NO3

Molecular Weight

293.23 g/mol

IUPAC Name

tert-butyl N-[3-(1,1,2,2,2-pentafluoroethoxy)propyl]carbamate

InChI

InChI=1S/C10H16F5NO3/c1-8(2,3)19-7(17)16-5-4-6-18-10(14,15)9(11,12)13/h4-6H2,1-3H3,(H,16,17)

InChI Key

LAQJLACFPBUGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC(C(F)(F)F)(F)F

Origin of Product

United States

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